molecular formula C7H8O4 B1205806 4-Carboxymethyl-3-methylbut-2-en-1,4-olide CAS No. 6307-98-8

4-Carboxymethyl-3-methylbut-2-en-1,4-olide

Cat. No. B1205806
CAS RN: 6307-98-8
M. Wt: 156.14 g/mol
InChI Key: GXEVIPDDAUJTCF-UHFFFAOYSA-N
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Description

“4-Carboxymethyl-3-methylbut-2-en-1,4-olide” is a chemical compound also known as 5-carboxymethyl-4-methylfuran-2(5H)-one . It has a molecular mass of 156.042259±0 dalton .


Molecular Structure Analysis

The chemical formula of “4-Carboxymethyl-3-methylbut-2-en-1,4-olide” is C₇H₈O₄ . The canonical SMILES representation is CC1=CC(=O)OC1CC(=O)O . The InChI representation is InChI=1S/C7H8O4/c1-4-2-7(10)11-5(4)3-6(8)9/h2,5H,3H2,1H3,(H,8,9) .


Chemical Reactions Analysis

There is an enzyme called 4-carboxymethyl-4-methylbutenolide mutase that catalyzes the chemical reaction involving "4-Carboxymethyl-3-methylbut-2-en-1,4-olide" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Carboxymethyl-3-methylbut-2-en-1,4-olide” include a molecular formula of C₇H₈O₄, a net charge of 0, an average mass of 156.13602, and a mono-isotopic mass of 156.04226 .

Scientific Research Applications

Enzyme Purification and Characterization

4-Carboxymethyl-3-methylbut-2-en-1,4-olide plays a role in the purification and characterization of specific enzymes. A novel enzyme, 4-methylmuconolactone methylisomerase, was purified from strains of bacteria and found to transform 4-methyl-2-enelactone to 3-methyl-2-enelactone. This enzyme is significant in bacterial metabolism, particularly in strains like Alcaligenes eutrophus JMP 134, which uses these compounds as a carbon source (Pieper et al., 1990). Similarly, another study on Rhodococcus rhodocrous N75 identified an enzyme highly specific to 4-carboxymethyl-3-methylbut-2-en-1,4-olide, further underscoring its importance in microbial enzyme studies (Bruce et al., 1989).

Role in Modified Ortho-cleavage Pathway

Research has shown that 4-Carboxymethyl-3-methylbut-2-en-1,4-olide is involved in the modified ortho-cleavage pathway in certain bacteria. This pathway is crucial for the degradation of specific aromatic compounds. For instance, Alcaligenes eutrophus JMP134 metabolizes 4-methylphenoxyacetate via this pathway, with 4-carboxymethyl-3-methylbut-2-en-1,4-olide identified as one of the intermediates (Pieper et al., 1985).

Environmental Biodegradation

In environmental biodegradation studies, 4-Carboxymethyl-3-methylbut-2-en-1,4-olide has been identified as an important compound. For example, it is involved in the biodegradation of mixtures of chloro- and methyl-substituted aromatics, demonstrating its role in environmental remediation processes (Taeger et al., 1988).

Biosynthesis and Biochemical Research

This compound is also significant in the field of biosynthesis and biochemical research. For instance, its derivatives are involved in the biosynthesis of cyclic tautomers of (3-methylmaleyl)acetone, offering insights into bacterial metabolism and potential applications in biotechnology (Cain et al., 1997).

properties

IUPAC Name

2-(3-methyl-5-oxo-2H-furan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-4-2-7(10)11-5(4)3-6(8)9/h2,5H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEVIPDDAUJTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboxymethyl-3-methylbut-2-en-1,4-olide

CAS RN

6307-98-8
Record name 2-Furanacetic acid, 2,5-dihydro-3-methyl-5-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC48102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC43335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
NC Bruce, RB Cain - FEMS microbiology letters, 1988 - academic.oup.com
p-Toluate-grown cells of Rhodococcus ruber N75, R. corallinus N657, R. rhodochrous N5 and Rhodococcus strains BCN1, BCN2 and 4PH1 metabolized 4-methylcatechol by a …
Number of citations: 40 academic.oup.com
DH Pieper, KH Engesser, RH Don… - FEMS microbiology …, 1985 - academic.oup.com
2,4-Dichlorophenoxyacetate-grown cells of Alcaligenes eutrophus JMP134 [1] metabolized 4-methylphenoxyacetate via a modified ortho-cleavage pathway. 4-Carboxymethyl-4-…
Number of citations: 68 academic.oup.com
NC Bruce, RB Cain, DH Pieper… - Biochemical …, 1989 - portlandpress.com
The novel enzyme 4-methyl-2-enelactone methyl-isomerase was detected in, and purified to electrophoretic homogeneity from, p-toluate-grown cells of Rhodococcus rhodocrous N75, …
Number of citations: 33 portlandpress.com
BE Haigler, JC Spain - Applied and environmental microbiology, 1989 - Am Soc Microbiol
Pseudomonas sp. strain JS6 grows on chlorobenzene, p-dichlorobenzene, or toluene as a sole source of carbon and energy. It does not grow on p-chlorotoluene (p-CT). Growth on …
Number of citations: 61 journals.asm.org
CJ Cha, RB Cain, NC Bruce - Journal of bacteriology, 1998 - Am Soc Microbiol
Rhodococcus rhodochrous N75 is able to metabolize 4-methylcatechol via a modified β-ketoadipate pathway. This organism has been shown to activate 3-methylmuconolactone by the …
Number of citations: 24 journals.asm.org
D Schomburg, D Stephan - Enzyme Handbook 17, 1998 - Springer
4-Carboxymethyl-4-methylbutenolide mutase 1 NOMENCLATURE EC number 5.4.99.14 Systematic name 4-Carboxymethyl-4-methylbut-2-en-1 Page 1 4-Carboxymethyl-4-…
Number of citations: 0 link.springer.com

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